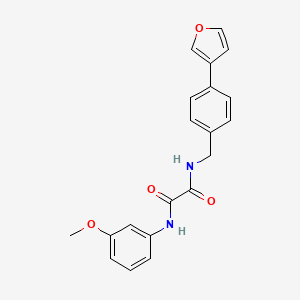
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide is an organic compound that features a furan ring, a benzyl group, and a methoxyphenyl group connected through an oxalamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzyl chloride with ammonia or an amine to form the corresponding benzylamine.
Oxalamide Formation: The benzylamine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Methoxyphenyl Group Introduction: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxalamide intermediate reacts with 3-methoxyphenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the furan ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxalamide linkage provides structural rigidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(4-(furan-3-yl)benzyl)-N2-(3-hydroxyphenyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
N1-(4-(furan-3-yl)benzyl)-N2-(3-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a methoxy group.
N1-(4-(furan-3-yl)benzyl)-N2-(3-nitrophenyl)oxalamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for its molecular targets.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-4-2-3-17(11-18)22-20(24)19(23)21-12-14-5-7-15(8-6-14)16-9-10-26-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSRZCUUPTYBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)
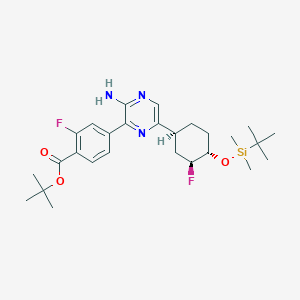
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
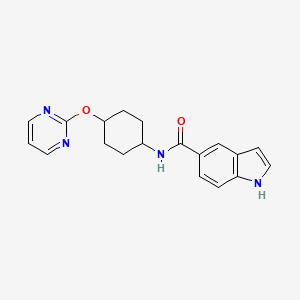
![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)

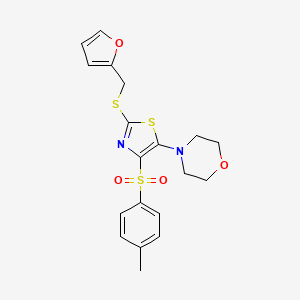

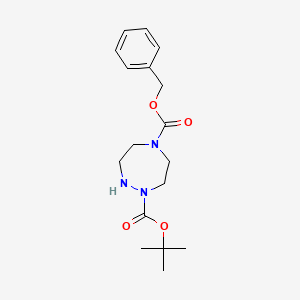
![1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride](/img/structure/B2721315.png)
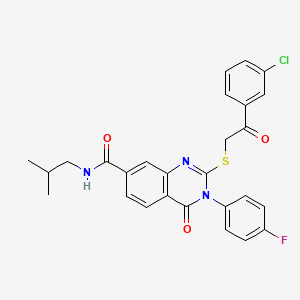

![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)
![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)
